molecular formula C21H11Cl2FN4O B2799241 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 337471-48-4

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

カタログ番号: B2799241
CAS番号: 337471-48-4
分子量: 425.24
InChIキー: IKZFMOOVTIQLDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS Number: 337471-48-4) is a specialized heterocyclic compound of significant interest in biochemical research. Its molecular formula is C21H11Cl2FN4O, with a molecular weight of 425.24 g/mol. This compound is characterized by a planar [1,2,4]triazolo[4,3-c]quinazoline scaffold, a structural feature known to facilitate interaction with biological macromolecules . Scientific investigations have identified it as a potent inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), with documented Ki values of 11.8 µM, 28.8 µM, and 48.1 µM across different experimental determinations . This mechanism makes it a valuable tool for studying purine salvage pathways. Derivatives of the [1,2,4]triazolo[4,3-c]quinazoline core are extensively investigated for their potential as DNA intercalators and topoisomerase II (Topo II) inhibitors, which can disrupt DNA replication and trigger apoptosis in cancer cells . Similar analogs have also been explored as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, indicating potential application in anti-angiogenesis research . The planar structure of the triazoloquinazoline system is optimal for DNA intercalation studies, while its derivatives can be modified to enhance binding affinity and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

5-(2,4-dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2FN4O/c22-12-9-10-18(15(23)11-12)29-21-25-17-8-4-2-6-14(17)20-27-26-19(28(20)21)13-5-1-3-7-16(13)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFMOOVTIQLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenol derivative reacts with the triazoloquinazoline intermediate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a similar nucleophilic substitution reaction, using a fluorophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反応の分析

Types of Reactions

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogenated compounds or organometallic reagents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted triazoloquinazolines.

科学的研究の応用

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

作用機序

The mechanism of action of 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Key Observations :

  • Electron-Withdrawing Groups (Cl, F): The dichlorophenoxy and fluorophenyl groups in the target compound enhance lipophilicity and may improve DNA-binding affinity compared to analogs with non-halogenated substituents .
  • Fluorophores: Derivatives with extended π-systems (e.g., diphenylamino-biphenyl) exhibit strong fluorescence, whereas the target compound’s dichlorophenoxy group likely quenches emission due to heavy-atom effects .

Photophysical Properties

Triazoloquinazolines with aminobiphenyl or trifluoromethylphenyl substituents display solvatochromism and aggregation-induced emission (AIE). For example:

  • 5-(4′-Diphenylamino-biphenyl-4-yl)-3-(4-trifluoromethylphenyl)-triazoloquinazoline: Emits at λmax = 480 nm in toluene (Φ = 94%) and shows AIE in MeCN/water mixtures .
  • Target Compound: Limited photophysical data are available, but the dichlorophenoxy group is expected to reduce quantum yield compared to amino-substituted analogs due to Cl-induced intersystem crossing .

DNA Intercalation

Triazoloquinazolines with planar aromatic systems (e.g., 3-nitro-thienyl derivatives) act as DNA intercalators, inducing apoptosis in cancer cells . The target compound’s dichlorophenoxy group may enhance intercalation via hydrophobic interactions, though steric hindrance from the ortho-fluorine could reduce binding efficiency compared to unsubstituted phenyl analogs .

Cytotoxicity

  • 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholino-triazoloquinazoline: Inhibits murine leukemia L1210 cell growth (IC50 = 2.1 µM) via caspase-3 activation .

Structural and Crystallographic Comparisons

  • Isostructural Analogs: Compounds 4 and 5 () with chlorophenyl/fluorophenyl substituents exhibit triclinic (P‾1) symmetry and similar conformations. The target compound’s dichlorophenoxy group may introduce steric clashes, altering crystal packing and solubility compared to simpler halogenated derivatives .
  • Planarity: Most triazoloquinazolines are non-planar due to pincer-like aryl conformations, as confirmed by XRD . This non-planarity may reduce stacking efficiency in biological targets compared to fully planar intercalators like doxorubicin .

生物活性

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound belonging to the class of triazoloquinazolines, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is C21H11Cl2FN4O. It features a triazole ring fused with a quinazoline structure, which is known to enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-c]quinazoline exhibit significant cytotoxicity against various cancer cell lines. The compound's effectiveness can be attributed to its ability to intercalate DNA and inhibit topoisomerase II.

Cytotoxicity Studies

In vitro studies evaluated the cytotoxic effects of the compound against several cancer cell lines including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal carcinoma). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolineHCT-11617.35
HepG229.47
MCF-739.41
PC3Not tested

The compound exhibited moderate cytotoxic activity across these cell lines with the lowest IC50 value recorded against HCT-116 cells.

The biological activity of this compound is largely attributed to its structural characteristics that facilitate interaction with DNA and topoisomerase II. The presence of halogen substituents enhances lipophilicity and allows for better cellular uptake and binding affinity.

DNA Intercalation

The compound acts as a DNA intercalator. This interaction disrupts the normal function of DNA replication and transcription processes, leading to apoptosis in cancer cells.

Topoisomerase II Inhibition

Inhibition of topoisomerase II is another critical mechanism through which this compound exerts its anticancer effects. By stabilizing the enzyme-DNA complex during replication stress, it prevents the unwinding necessary for DNA synthesis.

Case Studies

Several case studies have documented the efficacy of [1,2,4]triazolo[4,3-c]quinazolines in clinical settings:

  • Study on Hepatocellular Carcinoma : A recent study indicated that compounds similar to 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline showed promising results in reducing tumor size in animal models.
  • Breast Cancer Trials : Trials involving MCF-7 cells highlighted the potential for these compounds to induce cell cycle arrest at the G2/M phase and trigger apoptotic pathways.

Q & A

Q. What are the optimized synthetic routes for 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Hydrazide formation : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization (65% yield) .
  • Triazole ring closure : Reacting substituted benzaldehyde derivatives with amino-triazole intermediates under acidic conditions (e.g., glacial acetic acid) in ethanol .
  • Yield optimization : Reaction conditions such as solvent polarity (DMSO vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice significantly impact yields, which range from 25% to 65% depending on the protocol .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • X-ray diffraction (XRD) : Resolves non-planar molecular conformations and pincer-like aryl substituent arrangements, as demonstrated in structurally similar triazoloquinazolines .
  • NMR/IR spectroscopy : Identifies functional groups (e.g., C-F stretching at 1360 cm⁻¹ in IR) and confirms substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns for purity assessment.

Q. How do solvent polarity and reaction time affect the selectivity of triazoloquinazoline derivatives?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency, while ethanol improves solubility of aromatic intermediates .
  • Reaction time : Prolonged reflux (≥18 hours) ensures complete hydrazide conversion but may risk decomposition; shorter times (4–6 hours) are optimal for condensation steps .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria, leveraging the triazole core’s known affinity for microbial enzymes .
  • DNA interaction studies : Fluorescence quenching or gel electrophoresis to assess intercalation potential, as seen in triazoloquinazolines with trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency.
  • Structural analogs : Compare activity trends with derivatives like 5-(4'-diphenylamino-biphenyl)-triazoloquinazoline, which showed 94% quantum yield in photoluminescence studies, suggesting fluorescence-based tracking for mechanistic clarity .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance DNA binding, as observed in related compounds .
  • Heterocycle variation : Replace the quinazoline core with pyrimidine or isoquinoline systems to probe scaffold flexibility .

Q. How can mechanistic studies elucidate interactions between this compound and biological targets?

  • Molecular docking : Simulate binding to DNA topoisomerase II or kinases using software like AutoDock, guided by XRD-confirmed conformations .
  • Aggregation-induced emission (AIE) : Monitor fluorescence changes in MeCN/water mixtures to detect target-induced aggregation, a method validated for similar triazoloquinazolines .

Q. What solvent systems optimize regioselectivity in triazoloquinazoline functionalization?

  • Microwave-assisted synthesis : Reduces side reactions in polar solvents (e.g., acetonitrile) by accelerating reaction kinetics .
  • Binary solvent mixtures : Ethanol/water (7:3) improves crystallization purity post-synthesis .

Q. How can researchers validate analytical methods for quantifying trace impurities?

  • HPLC-DAD/MS : Use C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate byproducts, referencing retention times of known analogs .
  • Limit of detection (LOD) : Establish via spiked samples at 0.1–1.0 µg/mL, ensuring compliance with ICH guidelines.

Q. What photophysical properties make this compound suitable for optoelectronic applications?

  • Solvatochromism : Exhibits redshifted emission in toluene vs. MeCN, with quantum yields up to 94% .
  • Acidochromism : Reversible fluorescence quenching in trifluoroacetic acid, enabling pH-sensitive probe development .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。